molecular formula C9H5BrN2O3 B1371693 6-Bromo-8-nitroquinolin-4(1H)-one CAS No. 1190198-29-8

6-Bromo-8-nitroquinolin-4(1H)-one

Cat. No. B1371693
M. Wt: 269.05 g/mol
InChI Key: UBZJYKXBOFHZEP-UHFFFAOYSA-N
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Description

“6-Bromo-8-nitroquinolin-4-ol” is a chemical compound with the formula C9H5BrN2O31. However, I couldn’t find more detailed information about this compound.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-8-nitroquinolin-4-ol” is 269.051. However, I couldn’t find more detailed physical and chemical properties of this compound.


Scientific Research Applications

Antitrypanosomal Properties

6-Bromo-8-nitroquinolin-4(1H)-one has been identified as a potent derivative with significant effects against Trypanosoma brucei and Trypanosoma cruzi. A study demonstrated its efficacy as an antitrypanosomal agent, presenting EC50 values of 12 and 500 nM on T. brucei brucei trypomastigotes and T. cruzi amastigotes, respectively. It exhibited high in vitro microsomal stability and favorable pharmacokinetics, making it a candidate for antitrypanosomal lead compounds (Pedron et al., 2020).

Synthesis of PI3K/mTOR Inhibitors

6-Bromo-8-nitroquinolin-4(1H)-one is utilized in the synthesis of PI3K/mTOR inhibitors, which are crucial in cancer treatment. A study outlined its role in the preparation of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate in synthesizing these inhibitors (Lei et al., 2015).

Photolabile Protecting Group

This compound has also been explored for its use as a photolabile protecting group for carboxylic acids. Its properties, including greater photon quantum efficiency and sensitivity to multiphoton-induced photolysis, make it valuable in vivo, particularly as a caging group for biological messengers (Fedoryak & Dore, 2002).

Anticancer Agent

Research into quinoline derivatives for new anticancer drugs has highlighted 6-Bromo-5-nitroquinoline, a closely related compound, for its antiproliferative activity against various cancer cell lines. It demonstrated greater antiproliferative activity compared to the reference drug, 5-fluorouracil, in certain cases, indicating its potential in cancer therapy (Kul Köprülü et al., 2018).

Synthesis of Quinoline Derivatives

Additionally, 6-Bromo-8-nitroquinolin-4(1H)-one has been used in the synthesis of various quinoline derivatives. These derivatives are explored for potential uses in drug development and other applications in chemistry and pharmacology (Couch et al., 2008).

Safety And Hazards

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Future Directions

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Relevant Papers
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properties

IUPAC Name

6-bromo-8-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-3-6-8(13)1-2-11-9(6)7(4-5)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJYKXBOFHZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670613
Record name 6-Bromo-8-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-nitroquinolin-4(1H)-one

CAS RN

1190198-29-8
Record name 6-Bromo-8-nitro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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